4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide: is a chemical compound with potential applications in various fields of science and industry. Its unique structure, featuring a fluorine atom, a methyl group, and a tetrahydropyrazolo[1,5-a]pyridine moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, often involving multi-step reactions
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the sulfonamide group to sulfonic acid.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Amines.
Substitution: : Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying enzyme inhibition and receptor binding.
Medicine: : Developing new pharmaceuticals targeting specific diseases.
Industry: : Use in material science for creating advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that influence biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds might include other sulfonamides or fluorinated aromatic compounds. the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
Sulfonamides: : General class of compounds with similar sulfonamide groups.
Fluorinated Aromatic Compounds: : Compounds containing fluorine atoms on aromatic rings.
Tetrahydropyrazolo[1,5-a]pyridines: : Compounds with similar heterocyclic structures.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-10-8-11(15)2-3-14(10)21(19,20)17-12-5-7-18-13(9-12)4-6-16-18/h2-4,6,8,12,17H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDYYMVHSAZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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